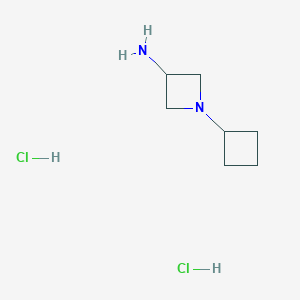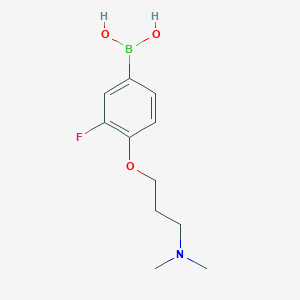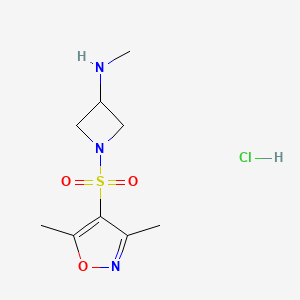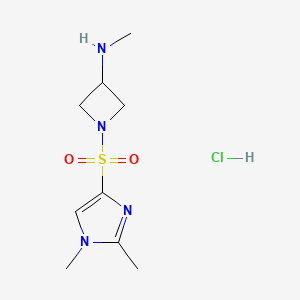
1-(3-Cloropirazin-2-il)-decahidroquinolina
Descripción general
Descripción
The compound “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” is a complex organic molecule that likely contains a pyrazine ring (a six-membered ring with two nitrogen atoms) and a decahydroquinoline structure .
Synthesis Analysis
While specific synthesis methods for “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” were not found, related compounds such as 3-chloropyrazine-2-carboxamide have been synthesized through aminodehalogenation with variously substituted benzylamines . Another method involves the oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives .Molecular Structure Analysis
The molecular structure of “1-(3-Chloropyrazin-2-yl)-decahydroquinoline” would likely be complex due to the presence of the pyrazine and decahydroquinoline structures. Related compounds have been analyzed using techniques such as FT-IR, FT-Raman, UV, and NMR spectroscopy .Aplicaciones Científicas De Investigación
Síntesis Química
Como un bloque de construcción versátil en química orgánica, “1-(3-Cloropirazin-2-il)-decahidroquinolina” se utiliza para sintetizar una amplia gama de productos químicos. Su reactividad permite a los químicos construir moléculas complejas a través de diversas rutas sintéticas, que se pueden aplicar en la creación de tintes, resinas y otros productos químicos especiales .
Descubrimiento de Fármacos
Este compuesto juega un papel importante en el proceso de descubrimiento de fármacos. Su estructura química única puede interactuar con objetivos biológicos, convirtiéndolo en un andamiaje valioso para el desarrollo de nuevos candidatos a fármacos. Se puede utilizar para crear bibliotecas de derivados, que luego se evalúan en cuanto a su actividad biológica contra una gama de enfermedades .
Bioquímica
En bioquímica, “this compound” se puede utilizar para estudiar las interacciones enzima-sustrato y para desarrollar ensayos para vías bioquímicas. Su capacidad para unirse a enzimas o receptores específicos puede ayudar a comprender los mecanismos de acción de varios procesos bioquímicos .
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropyrazin-2-yl)-decahydroquinoline is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes involved in the metabolism of drugs. It is also believed to act by inhibiting the growth of cancer cells and by protecting against oxidative stress. Additionally, it is believed to act as an antioxidant, anti-inflammatory, and anti-viral agent.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3-Chloropyrazin-2-yl)-decahydroquinoline have not yet been fully studied. However, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. Additionally, it is believed to have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it is believed to have a number of beneficial effects, including the inhibition of the growth of cancer cells, protection against oxidative stress, modulation of the activity of certain enzymes involved in the metabolism of drugs, and antioxidant, anti-inflammatory, and anti-viral activities. However, there are also some limitations to its use in laboratory experiments. For example, it is not yet fully understood how it works and how it interacts with other chemicals and biological systems. Additionally, it is not yet known if it has any adverse effects.
Direcciones Futuras
1-(3-Chloropyrazin-2-yl)-decahydroquinoline has potential for a number of future applications. For example, further research could be done to explore its potential as a pharmaceutical agent and as a laboratory reagent. Additionally, further research could be done to explore its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done to explore its potential as an antioxidant, anti-inflammatory, and anti-viral agent. Finally, further research could be done to explore its potential as a neuroprotectant and to modulate the activity of certain enzymes involved in the metabolism of drugs.
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3/c14-12-13(16-8-7-15-12)17-9-3-5-10-4-1-2-6-11(10)17/h7-8,10-11H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFVUHPYTOGTDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CCCN2C3=NC=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-chloro-N-[3-(methoxymethyl)phenyl]pyrimidin-4-amine](/img/structure/B1489480.png)



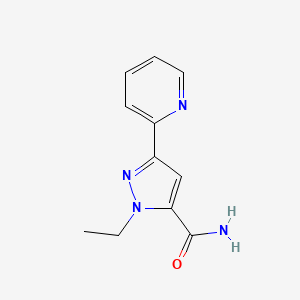
![3-(Dimethylamino)-2-([2-(dimethylamino)vinyl]sulfonyl)acrylonitrile](/img/structure/B1489490.png)
